6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that features a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolopyrimidine Core: This can be achieved through a cyclization reaction involving a thioamide and a suitable diaminopyrimidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring, substituted with a 4-fluorophenyl group, is introduced via nucleophilic substitution reactions.
Attachment of the Pyrrolidine Group: The pyrrolidine ring is incorporated through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to a receptor and modulate its activity, thereby influencing signal transduction pathways involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
Uniqueness
6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: is unique due to its specific structural features, which confer distinct biological activities
Properties
IUPAC Name |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2S/c22-15-3-5-16(6-4-15)25-9-11-26(12-10-25)17(29)13-28-14-23-19-18(20(28)30)31-21(24-19)27-7-1-2-8-27/h3-6,14H,1-2,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMCKKLZAXWLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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